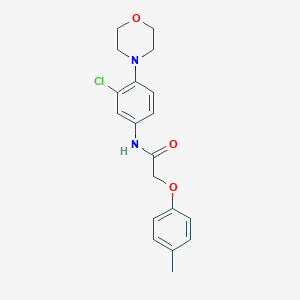
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-p-tolyloxy-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-p-tolyloxy-acetamide, commonly known as CMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CMPT belongs to the class of amide derivatives and has a molecular formula of C21H24ClN2O3.
作用機序
The mechanism of action of CMPT is not fully understood. However, studies have suggested that CMPT induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. CMPT has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CMPT has been shown to exhibit several biochemical and physiological effects. Studies have reported that CMPT inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G0/G1 phase. CMPT has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components.
実験室実験の利点と制限
One of the main advantages of CMPT is its potent antitumor activity against various cancer cell lines. This makes CMPT a potential candidate for the development of new anticancer drugs. However, the limitations of CMPT include its poor solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity of CMPT has not been fully evaluated, and further studies are needed to determine its safety profile.
将来の方向性
Several future directions can be explored in the field of CMPT research. One potential direction is the development of new formulations of CMPT that improve its solubility and bioavailability. Another direction is the evaluation of the toxicity of CMPT in vivo, which will provide important information for the development of CMPT-based drugs. Additionally, the mechanism of action of CMPT needs to be further elucidated to identify potential targets for drug development. Finally, the potential applications of CMPT in other fields, such as agriculture and environmental science, need to be explored.
合成法
The synthesis of CMPT involves a multi-step procedure that includes the reaction of 3-chloro-4-morpholin-4-yl-phenylamine with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with potassium phthalimide. The final step involves the reaction of the phthalimide intermediate with 2-hydroxyacetophenone in the presence of potassium carbonate. The yield of CMPT obtained from this procedure is typically above 90%.
科学的研究の応用
CMPT has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that CMPT exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CMPT has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
特性
製品名 |
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-p-tolyloxy-acetamide |
|---|---|
分子式 |
C19H21ClN2O3 |
分子量 |
360.8 g/mol |
IUPAC名 |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-2-5-16(6-3-14)25-13-19(23)21-15-4-7-18(17(20)12-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
InChIキー |
ZDEMFEKMFFJUEK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B253004.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B253006.png)





![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)

